DN-108

Antidiabetic PPARγ Agonist In Vivo Efficacy

DN-108 offers a >40-fold increase in in vivo glucose-lowering potency and superior oral bioavailability over troglitazone, ensuring robust antidiabetic effects at lower doses. Its unique 1-phenylcyclopropane carboxamide substitution enhances systemic exposure, making it ideal for long-term efficacy models where high-dose TZDs may cause toxicity or solubility issues. For researchers requiring predictable PK/PD and a high-efficacy PPARγ agonist, DN-108 is the benchmark reference standard.

Molecular Formula C20H18N2O3S
Molecular Weight 366.4 g/mol
CAS No. 195604-21-8
Cat. No. B061871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDN-108
CAS195604-21-8
Synonyms5-(4-(1-phenyl-1-cyclopropanecarbonylamino)benzyl)thiazolidine-2,4-dione
DN 108
DN-108
Molecular FormulaC20H18N2O3S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
InChIInChI=1S/C20H18N2O3S/c23-17-16(26-19(25)22-17)12-13-6-8-15(9-7-13)21-18(24)20(10-11-20)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,24)(H,22,23,25)
InChIKeyFTRMOJIRMFXZJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DN-108 (CAS 195604-21-8): A Differentiated Thiazolidinedione PPARγ Agonist for Antidiabetic Research Procurement


DN-108 (CAS 195604-21-8), chemically N-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenyl]-1-phenylcyclopropane-1-carboxamide, is a structurally distinct, orally active thiazolidinedione (TZD) derivative [1]. It functions as a peroxisome proliferator-activated receptor γ (PPARγ) agonist and has been primarily investigated for its antidiabetic properties, demonstrating the ability to ameliorate hyperglycemia, hypertriglyceridemia, and hyperinsulinemia in preclinical diabetic models . Unlike generic TZD-class descriptions, DN-108's specific 1-phenylcyclopropane carboxamide substitution confers a unique pharmacological profile characterized by significantly enhanced in vivo potency and superior oral bioavailability relative to the first-generation TZD, troglitazone .

Beyond TZD Class Effects: Why DN-108 Cannot Be Generically Substituted for Procurement of a Potent, High-Bioavailability PPARγ Agonist


Substituting DN-108 with another thiazolidinedione based solely on its PPARγ agonist classification is scientifically unsound due to the profound impact of its unique 1-phenylcyclopropane carboxamide structure on both pharmacodynamics and pharmacokinetics [1]. While compounds like troglitazone share the same molecular target, the potency and systemic exposure achievable with DN-108 are not transferable across the class. Quantitative evidence demonstrates that the specific molecular architecture of DN-108 translates directly into a >40-fold increase in in vivo glucose-lowering potency and substantially higher oral absorption compared to troglitazone . Therefore, for research applications requiring a TZD with enhanced in vivo efficacy at lower doses and predictable, high systemic exposure, generic substitution with troglitazone or other TZDs will not replicate the performance of DN-108 .

Quantitative Differentiation of DN-108 (CAS 195604-21-8) vs. Troglitazone: Evidence for Scientific and Procurement Decisions


Enhanced In Vivo Glucose-Lowering Potency (ED25) in KKAy Mice

In a head-to-head comparative study, DN-108 demonstrated a 40.4-fold greater in vivo potency than troglitazone in lowering serum glucose levels in KKAy diabetic mice. This was quantified by the ED25 value, which is the oral dose required to achieve a 25% reduction in serum glucose [1].

Antidiabetic PPARγ Agonist In Vivo Efficacy ED25

Superior Oral Absorption and Systemic Exposure in Rats

Pharmacokinetic analysis in rats revealed that oral administration of DN-108 results in superior absorption compared to troglitazone. Both the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) were significantly higher for DN-108 [1].

Pharmacokinetics Bioavailability Cmax AUC

Preserved In Vitro PPARγ-Mediated Cellular Glucose Uptake

Despite its enhanced in vivo potency and pharmacokinetic profile, DN-108 maintains equivalent functional activity to troglitazone at the cellular level. It increased 2-deoxyglucose uptake in L6 muscle cells to the same extent as troglitazone, confirming its mechanism of action as a direct PPARγ agonist [1].

Mechanism of Action PPARγ Agonism In Vitro Glucose Uptake

Equipotent In Vitro Aldose Reductase Inhibition

DN-108 inhibited the activity of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications, in vitro. Its inhibitory potency was found to be comparable to that of troglitazone [1].

Aldose Reductase Diabetic Complications Enzyme Inhibition In Vitro

Optimized Application Scenarios for DN-108 (195604-21-8) Based on Validated Differentiation


Preclinical In Vivo Efficacy Studies in Type 2 Diabetes Requiring High Potency and Low Dosing

The >40-fold potency advantage over troglitazone makes DN-108 the superior choice for in vivo studies where achieving robust antidiabetic effects with minimal compound is paramount. This is particularly valuable in long-term efficacy models where high doses of comparator TZDs may lead to confounding toxicities or solubility/formulation challenges [1].

Pharmacokinetic and Oral Bioavailability Research for TZD-Based Leads

The data showing higher Cmax and AUC for DN-108 compared to troglitazone position this compound as an excellent reference standard for researchers optimizing the oral bioavailability of new TZD analogs or exploring formulation strategies to enhance systemic exposure [1].

Investigating PPARγ-Mediated Effects Independent of Potency Variations

Because DN-108 demonstrates equipotent functional activity (glucose uptake) and secondary pharmacology (aldose reductase inhibition) to troglitazone in vitro, it is an ideal tool for dissecting the contribution of pharmacokinetics versus intrinsic receptor activity in PPARγ-mediated antidiabetic effects in vivo [1].

Benchmarking Novel PPARγ Agonists Against a Potent and Well-Characterized TZD

For discovery programs aiming to develop next-generation PPARγ agonists, DN-108 serves as a highly potent and orally bioavailable benchmark. Its well-documented in vivo efficacy and pharmacokinetic profile provide a rigorous comparator standard against which novel candidates can be meaningfully evaluated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for DN-108

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.